2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid
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Overview
Description
2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid, also known as BAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. BAA belongs to the class of compounds known as acrylamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid involves the selective modification of acylated proteins through the formation of a covalent bond between the 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid molecule and the acyl group on the protein. This modification can alter the activity of the protein, leading to changes in cellular signaling pathways and ultimately affecting cellular behavior.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid has been shown to have a wide range of biochemical and physiological effects. In particular, 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid has been shown to modulate the activity of a number of proteins involved in cellular signaling pathways, including Ras, Rho, and Rab proteins. These effects can lead to changes in cellular behavior, such as alterations in cell morphology, migration, and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid is its specificity for acylated proteins, which allows for selective modification of these proteins in complex cellular environments. However, 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid also has some limitations, including the potential for off-target effects and the need for careful control of reaction conditions to ensure high yields and purity of the final product.
Future Directions
There are a number of future directions for research on 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid. One promising area of research involves the development of new synthetic methods for 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid and related compounds, which could lead to improved yields and purity of the final product. Another area of research involves the use of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid as a tool for studying the role of acylated proteins in disease states, such as cancer and neurodegenerative diseases. Finally, there is potential for the development of new therapeutic agents based on the selective modification of acylated proteins by 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid and related compounds.
Synthesis Methods
The synthesis of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid involves the reaction of 4-chlorobenzaldehyde with butylamine to form the intermediate 4-chlorobenzylbutylamine. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid. The synthesis of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
Scientific Research Applications
2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid as a tool for studying the role of acylated proteins in cellular signaling pathways. 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid has been shown to selectively target and modify acylated proteins, which play a critical role in a wide range of cellular processes.
properties
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-2-3-12-26-17-10-6-15(7-11-17)19(23)22-18(20(24)25)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23)(H,24,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVGJKRESSMIBY-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid |
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